3-Fluoro-2-(trifluoromethoxy)benzaldehyde

Description

Chemical Structure and Nomenclature

Constitutional and Stereochemical Features

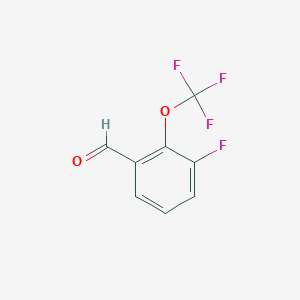

The constitutional structure of 3-fluoro-2-(trifluoromethoxy)benzaldehyde consists of a benzene ring with three distinct substituents:

- An aldehyde group (-CHO) at position 1.

- A trifluoromethoxy group (-OCF$$_3$$) at position 2.

- A fluorine atom (-F) at position 3.

The planar aromatic ring ensures no stereoisomerism, as the substituents occupy fixed positions without chiral centers. The SMILES notation $$ \text{O=Cc1cccc(c1OC(F)(F)F)F} $$ explicitly defines the connectivity: the aldehyde group is bonded to carbon 1, while the trifluoromethoxy and fluorine groups are attached to carbons 2 and 3, respectively.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}4\text{F}4\text{O}2 $$ |

| Molecular Weight | 208.11 g/mol |

| SMILES | O=Cc1cccc(c1OC(F)(F)F)F |

IUPAC Nomenclature and CAS Registry Identification

The IUPAC name This compound is derived using substitutive nomenclature rules:

- The parent structure is benzaldehyde (a benzene ring with an aldehyde group).

- Substituents are numbered to minimize positional indices: fluorine at position 3 and trifluoromethoxy at position 2.

The compound is uniquely identified by its CAS Registry Number 1806303-16-1 .

Isomerism and Structural Analogues

Positional Isomerism

Positional isomers arise from varying substituent positions on the benzene ring:

- 4-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS 1105060-20-5): Fluorine at position 4.

- 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (CAS 1092460-81-5): Fluorine at position 5.

| Isomer | CAS Number | Substituent Positions |

|---|---|---|

| This compound | 1806303-16-1 | F (C3), OCF$$_3$$ (C2), CHO (C1) |

| 4-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1105060-20-5 | F (C4), OCF$$_3$$ (C2), CHO (C1) |

| 5-Fluoro-2-(trifluoromethoxy)benzaldehyde | 1092460-81-5 | F (C5), OCF$$_3$$ (C2), CHO (C1) |

Structural Analogues

Analogues involve modifications to functional groups:

- 2-(Trifluoromethoxy)benzaldehyde (CAS 94651-33-9): Lacks the fluorine substituent.

- 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde : Replaces OCF$$3$$ with methylsulfonyl and adds CF$$3$$ at C4.

- 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0): Substitutes OCF$$3$$ with CF$$3$$.

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVHGEJBGAXBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Fluorination of Dichlorotoluene Derivatives

- Using antimony halide catalysts (e.g., antimony trifluoride, antimony pentachloride) to catalyze the selective fluorination of o-trichloromethyl toluene dichloride with hydrogen fluoride (HF) at temperatures between 60–110 °C.

- The molar ratio of HF to the dichlorotoluene derivative is typically 2–6 times to ensure effective fluorination.

- Cooling to 5–15 °C before HF addition improves selectivity.

- This step converts chlorinated methyl groups into trifluoromethyl or trifluoromethoxy functionalities, crucial for the trifluoromethoxy group formation.

Hydrolysis to Form Benzaldehyde

- Hydrolysis of fluorinated intermediates is performed in the presence of C1–C4 linear saturated monobasic fatty acids (formic acid, acetic acid, propionic acid, or butyric acid) and their alkali metal salts.

- Typical hydrolysis conditions are:

- Temperature: 150–190 °C

- Pressure: 0.3–0.78 MPa

- Reaction time: 3–4 hours

- The fatty acid and its salt act as catalysts and solvents to facilitate hydrolysis of the fluorinated methyl groups to the aldehyde.

- Yields reported are high, with purity over 98% by gas chromatography (GC) and yields around 87–90%.

Specific Method Example (Adapted from Patent CN102516047A)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | o-Trifluoromethyl toluene dichloride (0.5 mol), antimony trifluoride (0.05–5% wt), hydrogen fluoride (2–6 molar equiv) | Selective fluorination at 60–110 °C, cooling to 10 °C before HF addition | Formation of fluorinated intermediate with trifluoromethoxy group |

| 2 | Hydrolysis with 20% sodium hydroxide solution (1.05 mol), acetic acid (4 mol), tetrabutylammonium bromide (0.1 g), water (variable) | Autoclave reaction at 150–160 °C, 0.38–0.45 MPa, 3–4 hours | Conversion to this compound with GC purity >98% |

| 3 | Vacuum distillation at 70–75 °C under 0.095 MPa | Purification | Isolated yield ~87–90%, purity 98.2–98.5% |

Alternative Fluorination Methods for Trifluoromethoxy Group Introduction

- Oxidative desulfurization-fluorination : Conversion of dithiocarbonates or xanthogenates to trifluoromethyl ethers using hydrogen fluoride-pyridine and brominating agents, yielding trifluoromethoxy derivatives in moderate to excellent yields.

- Visible-light photoredox catalysis : Generation of trifluoromethoxy radicals under mild conditions that add to aromatic rings, enabling late-stage trifluoromethoxylation.

These methods provide alternative routes to introduce the trifluoromethoxy group but require further functionalization to install the aldehyde group.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Fluorination catalyst | Antimony trifluoride (0.05–5 wt%) | Critical for selective fluorination |

| Fluorination temperature | 60–110 °C | Cooling to 5–15 °C before HF addition |

| Hydrolysis catalyst | C1–C4 saturated fatty acid + salt | Acetic acid commonly used |

| Hydrolysis temperature | 150–190 °C | Elevated temperature for effective hydrolysis |

| Hydrolysis pressure | 0.3–0.78 MPa | Autoclave conditions |

| Reaction time | 3–4 hours | Dependent on scale and conditions |

| Purity of final product (GC) | >98% | High purity suitable for industrial use |

| Yield | 87–90% | High yield with optimized conditions |

Research Findings and Industrial Applicability

- The described methods emphasize low-cost, environmentally friendly processes with simple operation suitable for industrial-scale production.

- Use of cheap and readily available raw materials such as o-trifluoromethyl toluene dichloride and common fatty acids reduces production cost.

- High purity and yield are achievable with controlled reaction parameters.

- The hydrolysis step is crucial for converting fluorinated intermediates into the aldehyde functional group with minimal waste.

- Alternative photoredox and oxidative fluorination methods offer promising routes but are less established for large-scale aldehyde synthesis.

Chemical Reactions Analysis

3-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include 3-fluoro-2-(trifluoromethoxy)benzoic acid, 3-fluoro-2-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature allows for various nucleophilic substitution reactions, facilitating the development of new chemical entities.

- Reactions : It can undergo oxidation to form carboxylic acids or reduction to yield alcohols. The trifluoromethoxy group can also participate in substitution reactions under basic conditions, allowing for the formation of diverse derivatives.

2. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 3-Fluoro-2-(trifluoromethoxy)benzaldehyde exhibit significant antimicrobial properties. For instance, certain synthesized derivatives have shown enhanced activity against Mycobacterium tuberculosis, demonstrating potential as new antitubercular agents .

- Cytotoxicity Studies : The compound's derivatives have been tested for cytotoxic effects on various cancer cell lines, with some showing promising results in inducing apoptosis. This suggests potential applications in cancer therapeutics, particularly for resistant cancer types .

3. Material Science

- Functional Materials : The unique properties of fluorinated compounds have led to their use in developing specialty materials with enhanced performance characteristics. These materials can be utilized in electronics, coatings, and other applications where chemical stability and performance are critical .

Case Study 1: Antitubercular Activity

A study synthesized various derivatives of this compound and tested them against Mycobacterium tuberculosis. Results indicated that some derivatives exhibited up to tenfold improvements in whole-cell activity compared to their parent compounds. This highlights the importance of structural modifications in enhancing the efficacy of antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers evaluated the cytotoxic effects of fluorinated benzaldehyde derivatives on several cancer cell lines. Findings showed that certain compounds induced significant apoptosis, suggesting their potential as anticancer agents. This study emphasized the need for further research into the structure-activity relationship (SAR) to optimize therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethoxy)benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of electron-withdrawing groups (fluorine and trifluoromethoxy). These groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The position of fluorine and trifluoromethoxy groups significantly impacts polarity and steric hindrance.

- Electron-Withdrawing Effects : Trifluoromethoxy groups enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions or cross-coupling reactions. This is critical in Pd-catalyzed arylations, where electron-deficient aryl halides exhibit higher reactivity .

Pd-Catalyzed Coupling Reactions

- 4-Bromo-2-(trifluoromethoxy)benzaldehyde (a brominated analog) reacts with benzothiophene to yield coupled products in 84% efficiency, demonstrating the compatibility of trifluoromethoxy groups with cross-coupling conditions .

- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (a related aryl bromide) achieves 93% yield in imidazo[1,2-b]pyridazine couplings, highlighting the tolerance of fluorine and trifluoromethoxy substituents in such reactions .

Stability and Functional Group Compatibility

Biological Activity

3-Fluoro-2-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of fluorine and trifluoromethoxy substituents on a benzaldehyde backbone. These groups significantly influence its physicochemical properties, including lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of fluorine atoms enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions. This property is vital for its potential role as an inhibitor or activator of enzymatic pathways.

Target Enzymes and Pathways

Research indicates that similar compounds can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. For instance, the compound may interact with enzymes involved in metabolic pathways, influencing processes such as:

- Cellular metabolism

- Gene expression regulation

- Cell signaling pathways

The biochemical properties of this compound include:

- Solubility : Moderate water solubility suggests potential bioavailability.

- Binding Affinity : The fluorinated groups enhance binding affinity to target receptors.

- Reactivity : The aldehyde functional group allows participation in condensation reactions, making it a versatile precursor in organic synthesis.

Case Studies

- Antibacterial Activity : A study on fluorinated imines showed promising antibacterial effects against various pathogens, suggesting that similar fluorinated compounds may also exhibit antimicrobial properties.

- Enzyme Inhibition : Research indicates that fluorinated compounds can inhibit key enzymes involved in metabolic pathways, providing a basis for exploring this compound as a potential therapeutic agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish safety profiles and efficacy.

Preliminary Findings

Preliminary studies suggest that the unique electronic properties of this compound may influence enzyme interactions and receptor binding affinities. However, comprehensive studies are necessary to elucidate its pharmacokinetic profile fully.

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-2-(trifluoromethoxy)benzaldehyde?

- Methodological Answer : A common approach involves electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For example, trifluoromethoxy group introduction can be achieved via radical trifluoromethoxylation under light-mediated conditions using benzaldehyde derivatives as precursors. Reaction optimization (e.g., solvent, temperature, and catalyst selection) is critical to minimize isomer formation. Post-synthesis, purification via column chromatography or crystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Essential for distinguishing fluorine environments. For example, in trifluoromethoxy-substituted analogs, 19F NMR signals at δ -58.47 ppm (ortho) and δ -58.71 ppm (meta) help identify substituent positions .

- 1H NMR : Probes aromatic protons and aldehyde protons (δ ~10 ppm).

- IR Spectroscopy : Confirms the aldehyde functional group (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₈H₄F₄O₂: expected m/z ~230).

Advanced Research Questions

Q. How do the electronic effects of the fluoro and trifluoromethoxy substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The fluoro group (-F) is a strong meta-directing, electron-withdrawing substituent, while the trifluoromethoxy group (-OCF₃) is a para-directing, electron-withdrawing group. Together, they create a steric and electronic environment that favors substitution at specific positions. Computational studies (e.g., DFT) can predict reactive sites, while experimental validation via competitive reactions with nucleophiles (e.g., amines or thiols) under controlled conditions (e.g., polar aprotic solvents, elevated temperatures) clarifies regioselectivity .

Q. How can researchers resolve contradictory data on the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform kinetic assays under varying pH (e.g., 1–14) and temperatures (25–80°C). Monitor degradation via HPLC or GC-MS.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O in hydrolysis studies) to trace degradation pathways.

- Computational Modeling : Predict susceptible bonds (e.g., aldehyde C=O) using molecular orbital theory. For example, trifluoromethoxy groups may stabilize intermediates via resonance, reducing hydrolysis rates .

Q. What role does this compound play in the synthesis of fluorinated bioactive molecules?

- Methodological Answer : This compound serves as a versatile intermediate in:

- Schiff Base Formation : React with amines (e.g., 4-phenoxyaniline) to generate imines for anticancer or antimicrobial agents .

- Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings to introduce fluorinated aromatic moieties into drug candidates (e.g., kinase inhibitors) .

- Fluorinated Probe Development : Modify the aldehyde group to create fluorescent tags for imaging applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for trifluoromethoxy group installation?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., AgNO₃ vs. CuI), solvents (acetonitrile vs. DMF), and light sources (UV vs. visible).

- Isomer Control : Use steric directing groups (e.g., bulky substituents) to minimize undesired isomers. For example, light-mediated methods yield 57% 19F NMR yield for ortho-trifluoromethoxy derivatives, while meta isomers require alternative conditions .

- Reproducibility Checks : Validate protocols across multiple labs to isolate equipment-specific variables.

Handling and Safety

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatility (predicted bp ~200°C) and potential respiratory irritation (H335 hazard) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards).

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.